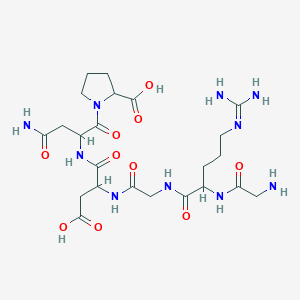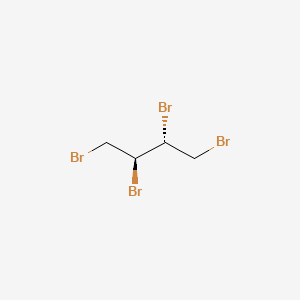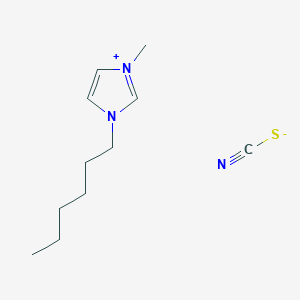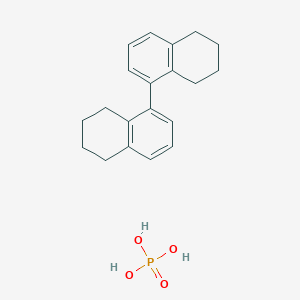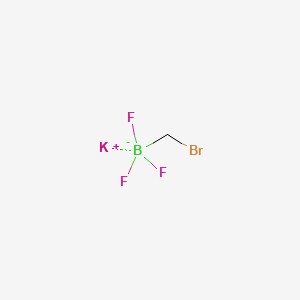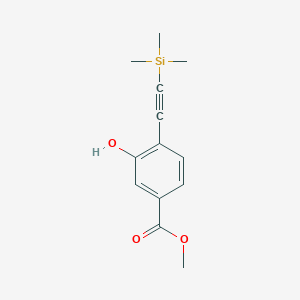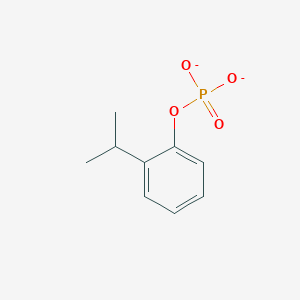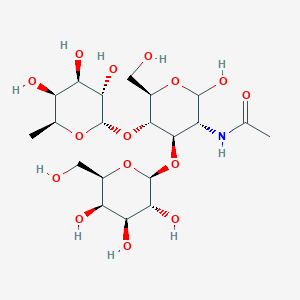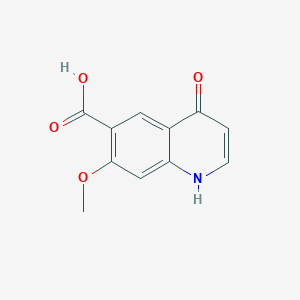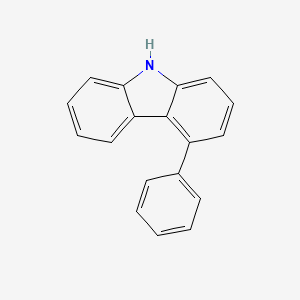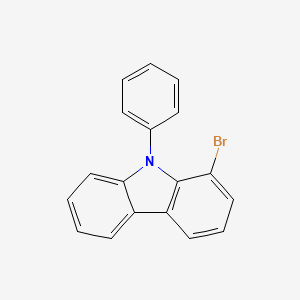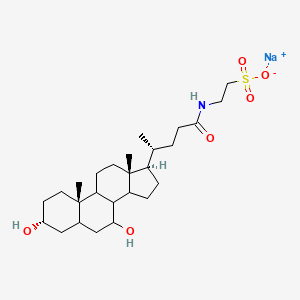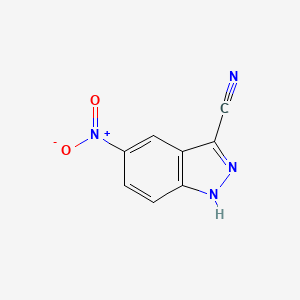
5-Nitro-1H-indazole-3-carbonitrile
Vue d'ensemble
Description
5-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound characterized by the presence of a nitro group at the 5-position and a cyano group at the 3-position of the indazole ring. This compound is a pale yellow crystalline solid and is soluble in common organic solvents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
Target of Action
The primary targets of 5-Nitro-1H-indazole-3-carbonitrile are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Mode of Action
This compound interacts with its targets, the Nitric Oxide Synthases, by binding to their active sites . .
Biochemical Pathways
Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
It is known that the compound is a yellow solid at room temperature, with a molecular weight of 18815
Result of Action
The molecular and cellular effects of this compound’s action are not fully understood. Given its targets, it may influence processes regulated by nitric oxide. More research is needed to elucidate these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. The compound is stable at temperatures between 0-5°C .
Analyse Biochimique
Biochemical Properties
It is known that indazole derivatives, which include 5-Nitro-1H-indazole-3-carbonitrile, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the indazole derivative.
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-indazole-3-carbonitrile typically involves the nitration of 1H-indazole-3-carbonitrile. One common method includes the reaction of 1H-indazole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions to facilitate ring closure
Major Products
Reduction: 5-Amino-1H-indazole-3-carbonitrile.
Substitution: Various substituted indazole derivatives.
Cyclization: Fused heterocyclic compounds
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indazole core structure but differs in functional groups.
5-Nitro-1H-indole-3-carbonitrile: Similar nitro and cyano groups but different ring structure.
1H-Indazole-3-carboxaldehyde: Similar indazole ring but with an aldehyde group instead of a cyano group .
Uniqueness
5-Nitro-1H-indazole-3-carbonitrile is unique due to the specific positioning of the nitro and cyano groups, which confer distinct chemical reactivity and biological activity. This compound’s unique structure allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
5-nitro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-4-8-6-3-5(12(13)14)1-2-7(6)10-11-8/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTZAAHDBOKXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626544 | |
| Record name | 5-Nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90348-29-1 | |
| Record name | 5-Nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
